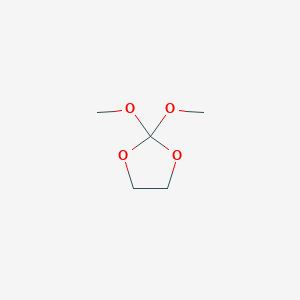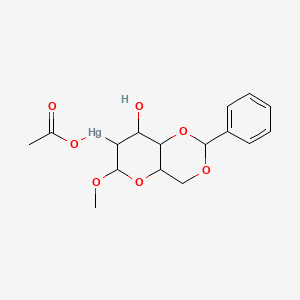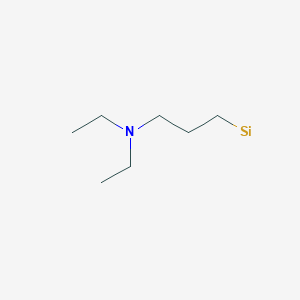
2,2-Dimethoxy-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from the reaction of acetone with ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-1,3-dioxolane can be synthesized through the acetalization of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the same reactants and catalysts but utilizes advanced equipment for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxy-1,3-dioxolane is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic procedures. The protection is typically achieved through acid-catalyzed acetalization, and the protected carbonyl can be regenerated by acid-catalyzed hydrolysis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the two methoxy groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,2-Dimethoxy-1,3-dioxolane is unique due to its methoxy groups, which provide additional stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group in organic synthesis, offering better protection and easier deprotection under mild conditions .
Properties
CAS No. |
66747-32-8 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2,2-dimethoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3 |
InChI Key |
XYVVDHQZWOHDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(OCCO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)




![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)





